3-Iodo-2-phenoxypyridine

Übersicht

Beschreibung

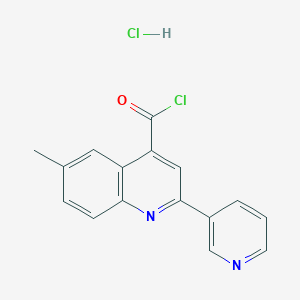

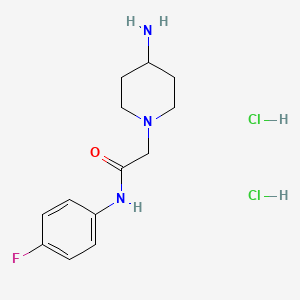

3-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO. It is a solid substance and has a molecular weight of 297.09 g/mol.

Molecular Structure Analysis

The molecular structure of 3-Iodo-2-phenoxypyridine is represented by the InChI code1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis

3-Iodo-2-phenoxypyridine is a solid substance . It has a molecular weight of 297.09 g/mol. The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

Phenoxypyridines, a group to which 3-Iodo-2-phenoxypyridine belongs, have been studied for their herbicidal activities. Interestingly, most 3- and 4-phenoxypyridines demonstrated no remarkable herbicidal effects, while some 2-phenoxypyridines exhibited high potential as useful herbicides. This highlights the importance of specific substitutions in the phenoxypyridine structure for herbicidal activity (Fujikawa et al., 1970).

Anti-HIV Activity

The 3-iodo-4-phenoxypyridinone (IOPY) series, closely related to 3-Iodo-2-phenoxypyridine, has been evaluated for its anti-HIV activity. This research indicates that certain analogues in this chemical group show promising anti-HIV activity against wild-type HIV-1 and some principal HIV mutant strains (Benjahad et al., 2007).

Cyclopalladation and Coordination Chemistry

The cyclopalladation of compounds similar to 3-Iodo-2-phenoxypyridine, like 2-phenoxypyridine, has been extensively studied. These compounds easily form six-membered metallocycles with palladium acetate. Such research is crucial in the development of new materials and catalysts in organometallic chemistry (Geest et al., 1999).

Cognitive Activation

Studies on 3-phenoxypyridine sulfate, a compound related to 3-Iodo-2-phenoxypyridine, have demonstrated its role as a cognition activator. Its solid-state structure and conformation have been explored through X-ray analysis, NMR spectroscopy, and theoretical calculations, indicating potential applications in neuroscience and pharmacology (Bandoli et al., 1988).

Anticonvulsant Properties

3-Phenoxypyridine 1-oxides, closely related to 3-Iodo-2-phenoxypyridine, have shown significant anticonvulsant activity. They exhibit a pharmacological profile similar to phenytoin, a well-known anticonvulsant, suggesting potential applications in treating seizure disorders (Pavia et al., 1988).

Hypervalent Iodine Chemistry

Research in hypervalent iodine chemistry, which includes compounds like 3-Iodo-2-phenoxypyridine, has seen significant developments. These iodine compounds are used in organic synthesis as reagents for various oxidative transformations, highlighting their role in synthetic chemistry (Zhdankin & Stang, 2008).

Pesticidal Applications

The advancement of phenoxypyridine, including 3-Iodo-2-phenoxypyridine, as an active scaffold in pesticides has been noted. Its structural features and bioactivity suggest potential in the development of novel pesticides (Liu et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . The bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine were summarized, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .

Eigenschaften

IUPAC Name |

3-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVIVAQZNSROHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-phenoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)